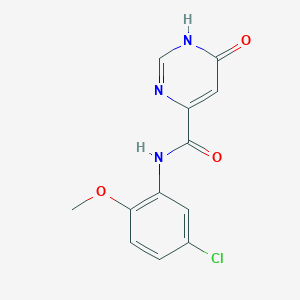

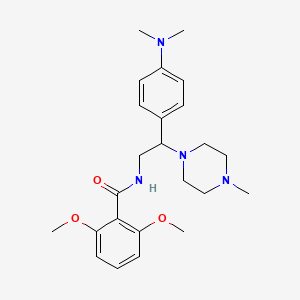

![molecular formula C21H15N5O3S B2414372 (E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 843631-48-1](/img/structure/B2414372.png)

(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring. They are known for their wide range of biological activities and are used in the synthesis of various dyes, pharmaceuticals, and agrochemicals .

Chemical Reactions Analysis

Quinoxalines can participate in various chemical reactions, such as hydrogenation, halogenation, and alkylation . The specific reactions that this compound can undergo would depend on the conditions and reagents present.Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Quinoxalines, including those related to the specified compound, are nitrogen-embedded heterocyclic compounds with versatile pharmacological applications. The synthesis and characterization of such compounds through oxidative cyclization and other methods provide valuable insights into their structural and electronic properties. These methods enable the generation of new compounds with potential applications in material science and drug discovery. For instance, the oxidative cyclized product of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine demonstrates the synthesis approach's efficiency, yielding high purity compounds under mild conditions (Faizi et al., 2018).

Pharmaceutical Research

The diversification of pyrrolo[1,2-a]quinoxalines plays a significant role in pharmaceutical research, offering pathways to develop novel therapeutic agents. Techniques such as direct halogenation enhance the reactivity of these compounds, making them suitable for further chemical modifications and applications in drug design (Le et al., 2021). These methodologies allow for the exploration of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Coordination Chemistry

Imines, including those structurally related to the specified compound, play a crucial role in coordination chemistry. Their ability to act as ligands for metal complexes opens avenues for the development of novel coordination compounds with potential applications in catalysis, material science, and medicinal chemistry. The synthesis of Schiff bases and their complexation with metals such as silver demonstrates the versatility of these compounds in forming structurally complex and functionally diverse materials (Adeleke et al., 2021).

Advanced Material Synthesis

The synthesis of novel heterocycles from amino and cyanomethyl-sulfonyl derivatives indicates the potential of quinoxaline derivatives in the development of advanced materials. These compounds can serve as intermediates for the synthesis of complex heterocyclic systems, which may find applications in the design of new materials with specific electronic, optical, or mechanical properties (Stephens & Sowell, 1997).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3S/c22-20-19(30(27,28)15-8-2-1-3-9-15)18-21(25-17-11-5-4-10-16(17)24-18)26(20)23-13-14-7-6-12-29-14/h1-13H,22H2/b23-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLILUKPLMWFEG-YDZHTSKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2414289.png)

![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)

![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)

![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414307.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)